molecular formula C11H14N2OS B5811859 N-phenylthiomorpholine-4-carboxamide

N-phenylthiomorpholine-4-carboxamide

Cat. No.: B5811859
M. Wt: 222.31 g/mol
InChI Key: KEZCCMZQRAUQIU-UHFFFAOYSA-N
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Description

N-phenylthiomorpholine-4-carboxamide: is a chemical compound that belongs to the class of thiomorpholine derivatives It is characterized by the presence of a phenyl group attached to the nitrogen atom of the thiomorpholine ring, and a carboxamide group at the fourth position of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-phenylthiomorpholine-4-carboxamide typically involves the reaction of thiomorpholine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of larger reaction vessels and more efficient purification methods. Continuous flow reactors and automated purification systems can be employed to enhance the yield and purity of the compound. Additionally, the use of greener solvents and catalysts may be explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: N-phenylthiomorpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions to oxidize the sulfur atom.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the carboxamide group.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against certain bacterial and fungal strains.

    Medicine: Research has indicated its potential as a lead compound for the development of new drugs, particularly in the treatment of infectious diseases.

    Industry: It can be used in the development of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of N-phenylthiomorpholine-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact molecular pathways involved can vary depending on the specific application and target organism. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or interference with fungal cell membrane integrity .

Comparison with Similar Compounds

  • N-phenylmorpholine-4-carbothioamide
  • N-phenyl-4-thiomorpholinecarbothioamide
  • 4-thiomorpholinecarboxamide derivatives

Comparison: N-phenylthiomorpholine-4-carboxamide is unique due to the presence of both a phenyl group and a carboxamide group on the thiomorpholine ring. This combination imparts distinct chemical and biological properties to the compound. Compared to similar compounds, it may exhibit enhanced stability, solubility, or biological activity. For instance, the presence of the carboxamide group can enhance its ability to form hydrogen bonds, potentially increasing its binding affinity to target proteins .

Properties

IUPAC Name

N-phenylthiomorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c14-11(13-6-8-15-9-7-13)12-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZCCMZQRAUQIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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